![molecular formula C12H15LiN2O4 B2852605 Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate CAS No. 2247104-55-6](/img/structure/B2852605.png)
Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Intermediate: The pyridine derivative from the previous step.
Reaction: Esterification with acetic anhydride or acetyl chloride.
Conditions: Presence of a catalyst such as pyridine, under reflux conditions.
Lithium Coordination:
Final Step: Coordination of lithium ion to the acetate moiety.
Conditions: Use of lithium hydroxide or lithium carbonate in an appropriate solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate typically involves multiple steps:
-
Formation of the Pyridine Derivative:
Starting Material: 2-chloropyridine.
Reaction: Nucleophilic substitution with 2-methylpropan-2-ylamine to introduce the 2-methylpropan-2-yl group.
Conditions: Solvent such as dimethylformamide (DMF), elevated temperature, and a base like potassium carbonate.
化学反应分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide or peracids.
Conditions: Mild temperatures and solvents like acetonitrile.
-
Reduction:
- Reduction can occur at the carbonyl group of the acetate moiety.
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions in solvents like tetrahydrofuran (THF).
-
Substitution:
- The pyridine ring can undergo electrophilic substitution reactions.
Reagents: Halogens or nitro compounds.
Conditions: Catalysts such as iron(III) chloride for halogenation.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohol derivatives of the acetate moiety.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学研究应用
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals due to its unique structure.
Medicine:
- Investigated for its potential use in developing new therapeutic agents, especially those targeting neurological disorders.
Industry:
- Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
作用机制
The mechanism by which Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate exerts its effects depends on its application:
In Coordination Chemistry: Acts as a ligand, coordinating to metal centers and influencing their electronic and steric properties.
In Biological Systems: May interact with specific enzymes or receptors, modulating their activity through binding interactions.
In Material Science: Contributes to the formation of stable structures in polymers and nanomaterials, enhancing their physical properties.
相似化合物的比较
- Lithium;2-[4-(tert-butoxycarbonylamino)pyridin-2-yl]acetate
- Lithium;2-[4-(methoxycarbonylamino)pyridin-2-yl]acetate
- Lithium;2-[4-(ethoxycarbonylamino)pyridin-2-yl]acetate
Comparison:
- Uniqueness: The presence of the 2-methylpropan-2-yl group in Lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate provides steric hindrance, which can influence its reactivity and binding properties compared to similar compounds.
- Reactivity: The specific substituents on the pyridine ring and the acetate moiety can significantly alter the compound’s reactivity and its interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
lithium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Li/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXPLEJBARFOPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
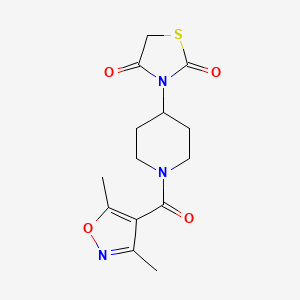
![N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)but-2-ynamide](/img/structure/B2852527.png)
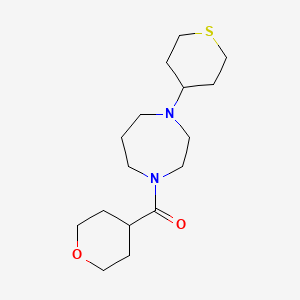
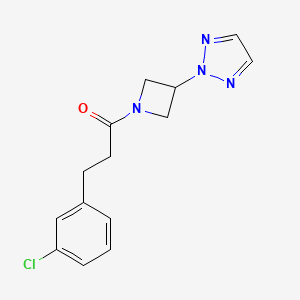
![(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2852531.png)
![N4-(3-methoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2852532.png)
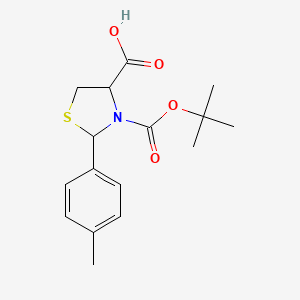
![Ethyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2852535.png)
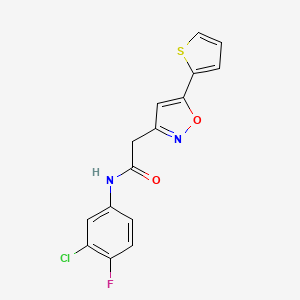
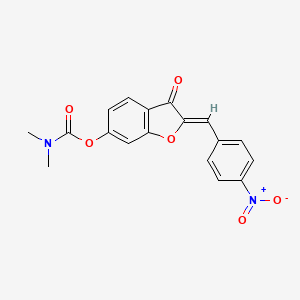
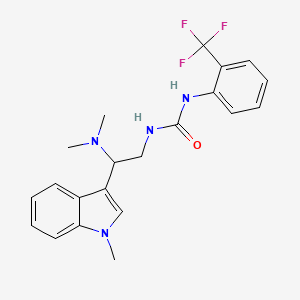
![2-(1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2852542.png)
![1-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2852544.png)

